1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene
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Overview
Description
1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene typically involves halogenation and substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting materials are subjected to controlled reactions in reactors. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated benzene derivatives .
Scientific Research Applications
1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to various downstream effects, depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-fluoro-5-methoxybenzene
- 1,2-Dichloro-4-fluoro-5-(fluoromethoxy)benzene
- 1,2-Dichloro-3,5-difluorobenzene
Uniqueness
1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the fluoromethoxy group, makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H4Cl2F2O |
---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-1-4(12-3-10)2-6(11)7(5)9/h1-2H,3H2 |
InChI Key |
IHKBKRSCQYAENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)OCF |
Origin of Product |
United States |
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